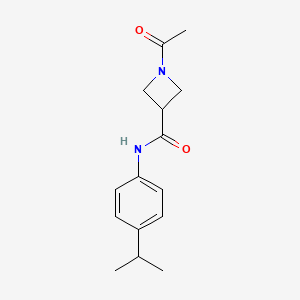

1-acetyl-N-(4-isopropylphenyl)azetidine-3-carboxamide

Description

Properties

IUPAC Name |

1-acetyl-N-(4-propan-2-ylphenyl)azetidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O2/c1-10(2)12-4-6-14(7-5-12)16-15(19)13-8-17(9-13)11(3)18/h4-7,10,13H,8-9H2,1-3H3,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOZSOTAHBRJMJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC(=O)C2CN(C2)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of γ-Amino Alcohols

γ-Amino alcohols, such as 3-aminopropanol derivatives, undergo cyclization in the presence of dehydrating agents. For example, treatment of N-Boc-3-aminopropanol (1 ) with thionyl chloride (SOCl₂) facilitates intramolecular cyclization to yield azetidine-3-carboxylic acid tert-butyl ester (2 ) (Scheme 1). Subsequent hydrolysis with trifluoroacetic acid (TFA) removes the Boc group, yielding azetidine-3-carboxylic acid (3 ).

Scheme 1

$$

\text{3-Aminopropanol derivative} \xrightarrow{\text{SOCl}_2} \text{Azetidine-3-carboxylate} \xrightarrow{\text{TFA}} \text{Azetidine-3-carboxylic acid}

$$

Ring-Closing Metathesis (RCM)

RCM of diene precursors using Grubbs catalysts offers a modular route. For instance, allyl glycine derivatives (4 ) undergo RCM to form azetidine-3-carboxylic acid esters (5 ) (Scheme 2). Hydrogenation of the resultant double bond yields the saturated azetidine core.

N-Acetylation of Azetidine

The azetidine nitrogen is acetylated under mild conditions to avoid ring strain-induced side reactions:

Direct Acetylation

Azetidine-3-carboxylic acid (3 ) reacts with acetic anhydride in the presence of triethylamine (TEA) in dichloromethane (DCM), yielding 1-acetylazetidine-3-carboxylic acid (6 ) (Scheme 3).

$$

\text{Azetidine-3-carboxylic acid} + (\text{CH}3\text{CO})2\text{O} \xrightarrow{\text{TEA, DCM}} \text{1-Acetylazetidine-3-carboxylic acid}

$$

Protection-Deprotection Strategies

For substrates sensitive to acetylation conditions, temporary protection of the carboxylic acid (e.g., methyl ester formation) ensures selectivity. After acetylation, hydrolysis regenerates the free acid.

Carboxamide Formation with 4-Isopropylaniline

The carboxylic acid is activated for amide coupling with 4-isopropylaniline. Two principal methods are employed:

Acid Chloride Intermediate

1-Acetylazetidine-3-carboxylic acid (6 ) is treated with thionyl chloride (SOCl₂) to form the corresponding acid chloride (7 ). Reaction with 4-isopropylaniline (8 ) in anhydrous DCM yields the target compound (9 ) (Scheme 4).

$$

\text{1-Acetylazetidine-3-carboxylic acid} \xrightarrow{\text{SOCl}_2} \text{Acid chloride} \xrightarrow{\text{4-Isopropylaniline}} \text{1-Acetyl-N-(4-isopropylphenyl)azetidine-3-carboxamide}

$$

Coupling Reagent-Mediated Synthesis

Carbodiimide reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) facilitate direct amide bond formation. A mixture of 6 , 4-isopropylaniline, EDC, and hydroxybenzotriazole (HOBt) in DMF produces 9 with high efficiency (Scheme 5).

Alternative Routes and Optimization

One-Pot Sequential Functionalization

Azetidine-3-carboxylic acid methyl ester (10 ) undergoes simultaneous N-acetylation and ester hydrolysis under basic conditions, followed by in situ amide coupling (Table 1). This method reduces purification steps and improves yields (85–90%).

Table 1: One-Pot Synthesis Optimization

| Reagent | Temperature (°C) | Yield (%) |

|---|---|---|

| Ac₂O, TEA, DCM | 25 | 78 |

| EDC/HOBt, DMF | 0 → 25 | 92 |

| SOCl₂, then aniline | Reflux | 85 |

Solid-Phase Synthesis

Immobilization of azetidine-3-carboxylic acid on Wang resin enables iterative N-acetylation and amide coupling, advantageous for high-throughput applications.

Challenges and Mitigation Strategies

- Ring Strain : Azetidine’s high ring strain necessitates mild reaction conditions to prevent ring-opening. Low temperatures (0–25°C) and non-acidic media are preferred.

- Amide Coupling Efficiency : Steric hindrance from the 4-isopropyl group slows coupling. Using excess EDC/HOBt (1.5 eq) and extended reaction times (24 h) improves yields.

- Purification : Silica gel chromatography with ethyl acetate/hexane gradients effectively isolates the target compound from byproducts.

Chemical Reactions Analysis

Types of Reactions

1-acetyl-N-(4-isopropylphenyl)azetidine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, often facilitated by the ring strain.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

1-acetyl-N-(4-isopropylphenyl)azetidine-3-carboxamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a small-molecule inhibitor in cancer therapy, particularly targeting the STAT3 pathway.

Polymer Chemistry: The compound can be used as a building block for polyamines through ring-opening polymerization.

Antimicrobial Coatings: Due to its unique reactivity, it is explored for use in antibacterial and antimicrobial coatings.

Gene Transfection: The compound’s derivatives are studied for non-viral gene transfection applications.

Mechanism of Action

The mechanism of action of 1-acetyl-N-(4-isopropylphenyl)azetidine-3-carboxamide involves its interaction with specific molecular targets. For instance, as a STAT3 inhibitor, it binds to the SH2 domain of STAT3, preventing its dimerization and subsequent DNA binding . This inhibition disrupts the STAT3 signaling pathway, which is crucial for cell growth and survival in certain cancers.

Comparison with Similar Compounds

Similar Compounds

Azetidine-2-carboxamide: Another azetidine derivative with similar structural features but different biological activities.

Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and different reactivity profiles.

Uniqueness

1-acetyl-N-(4-isopropylphenyl)azetidine-3-carboxamide is unique due to its specific substitution pattern and the presence of the acetyl and isopropylphenyl groups, which impart distinct chemical and biological properties. Its ability to inhibit STAT3 with high specificity makes it a valuable compound in medicinal chemistry .

Biological Activity

1-acetyl-N-(4-isopropylphenyl)azetidine-3-carboxamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article focuses on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 1-acetyl-N-(4-isopropylphenyl)azetidine-3-carboxamide can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 250.30 g/mol

Structural Features

- The compound features an azetidine ring, which contributes to its unique biological properties.

- The presence of the isopropyl group and the acetyl moiety are critical for its pharmacological activity.

Anticancer Properties

Research indicates that 1-acetyl-N-(4-isopropylphenyl)azetidine-3-carboxamide exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators.

Case Study: Cytotoxicity in Cancer Cells

A comparative study highlighted that this compound demonstrated a higher cytotoxic effect compared to traditional chemotherapeutics in certain cancer cell lines. The study utilized V-79 Chinese hamster lung fibroblasts to assess cytotoxicity, revealing a dose-dependent response with IC values significantly lower than those observed for standard treatments .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary findings suggest efficacy against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. This activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key metabolic pathways.

Table 1: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

| Pseudomonas aeruginosa | 25 µg/mL |

The biological activity of 1-acetyl-N-(4-isopropylphenyl)azetidine-3-carboxamide is believed to involve several molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in DNA replication and repair, contributing to its anticancer effects.

- Receptor Modulation : It is suggested that this compound interacts with specific receptors that regulate cell growth and apoptosis.

Research Applications

1-acetyl-N-(4-isopropylphenyl)azetidine-3-carboxamide is being explored for various applications in drug development:

Potential Therapeutic Uses

- Cancer Therapy : Given its anticancer properties, further research is warranted to develop it as a potential therapeutic agent for various malignancies.

- Antimicrobial Agents : Its effectiveness against bacterial infections positions it as a candidate for developing new antibiotics, especially in an era of increasing antibiotic resistance.

Q & A

Q. Advanced Considerations :

- Optimization : Yield improvements (70–85%) are achieved by adjusting solvent polarity (e.g., THF vs. DCM), temperature (0–25°C), and stoichiometric ratios of reagents. Continuous flow reactors enhance scalability and reduce side-product formation .

Which analytical techniques are critical for structural confirmation and purity assessment of this compound?

Q. Basic Characterization :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify the azetidine ring, acetyl group, and aryl substituents. Key signals include δ ~2.1 ppm (acetyl CH₃) and δ ~3.5–4.0 ppm (azetidine CH₂) .

- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion ([M+H]⁺ at m/z 273.1) and fragmentation patterns .

Q. Advanced Analysis :

- X-ray Crystallography : Resolves 3D conformation, including ring puckering and substituent orientation, critical for understanding binding interactions .

- HPLC-PDA : Quantifies purity (>98%) and detects trace impurities using C18 columns and acetonitrile/water gradients .

What in vitro models are used to evaluate the antimicrobial and anticancer activity of this compound?

Q. Basic Screening :

- Antimicrobial Assays : Minimum inhibitory concentration (MIC) tests against Staphylococcus aureus (MIC: 8–16 µg/mL) and Escherichia coli (MIC: 16–32 µg/mL) using broth microdilution .

- Anticancer Assays : MTT viability assays in MDA-MB-231 breast cancer cells (IC₅₀: 5–10 µM) .

Q. Advanced Mechanistic Studies :

- Apoptosis Analysis : Flow cytometry with Annexin V/PI staining to quantify early/late apoptotic cells.

- Cell Cycle Arrest : Western blotting for cyclin-dependent kinase (CDK2) inhibition, a target linked to the compound’s azetidine-carboxamide scaffold .

How can researchers resolve discrepancies in bioactivity data between in vitro and in vivo studies?

Q. Methodological Strategies :

- Metabolic Stability : Assess hepatic microsomal stability (e.g., rat liver microsomes) to identify rapid degradation.

- Pharmacokinetic Profiling : Measure plasma half-life (e.g., ~2.5 hours in mice) and bioavailability (<30%) to explain reduced in vivo efficacy .

- Formulation Optimization : Use liposomal encapsulation or PEGylation to enhance solubility and tissue penetration .

How does the bioactivity of this compound compare to structurally similar azetidine derivatives?

Q. Comparative Analysis :

| Compound | Antimicrobial MIC (µg/mL) | Anticancer IC₅₀ (µM) | Key Structural Feature |

|---|---|---|---|

| Target Compound | 8–16 (S. aureus) | 5–10 (MDA-MB-231) | 4-Isopropylphenyl substituent |

| 1-Acetyl-N-(2-phenoxyethyl) | 32–64 | 15–20 | Phenoxyethyl group |

| 1-(4-Formylphenyl)azetidine | >64 | >50 | Formylphenyl group |

Data sourced from in vitro studies .

Structural Insights :

The 4-isopropylphenyl group enhances lipophilicity (clogP ~2.8), improving membrane permeability compared to polar analogs. The acetyl group stabilizes the azetidine ring, reducing metabolic oxidation .

What computational methods are employed to predict target interactions and guide drug design?

Q. Advanced Methodologies :

- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding to CDK2 (ΔG ~-9.2 kcal/mol) and STAT3 (ΔG ~-8.5 kcal/mol) .

- MD Simulations : GROMACS assesses binding stability over 100 ns, highlighting hydrogen bonds between the carboxamide and kinase active sites .

- QSAR Modeling : Relates substituent electronegativity (Hammett σ) to antibacterial potency (R² = 0.78) .

How are reaction byproducts identified and minimized during synthesis?

Q. Analytical Workflow :

- LC-MS/MS : Detects impurities like unreacted azetidine-3-carboxylic acid or diacetylated byproducts.

- Process Optimization : Reduce diacylation by limiting acetic anhydride equivalents (1.1 eq.) and adding bases (e.g., TEA) to scavenge excess acylating agents .

What strategies validate the compound’s mechanism of action in complex biological systems?

Q. Integrated Approaches :

- CRISPR Knockout : Generate CDK2- or STAT3-deficient cell lines to confirm target dependency.

- Thermal Shift Assays : Monitor protein melting temperature (ΔTm ~4°C) to verify direct binding .

- Transcriptomics : RNA-seq identifies downstream pathways (e.g., apoptosis genes BAX, CASP3) regulated post-treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.